rac 5-Hydroxymethyl Desisopropyl Tolterodine

Cardiac safety QTc prolongation Muscarinic antagonist

rac 5-Hydroxymethyl Desisopropyl Tolterodine (CAS 480432-16-4) is a racemic secondary amine metabolite of the muscarinic receptor antagonist tolterodine, formally designated as RS‑5‑HM‑DES‑TOLT or 5‑hydroxymethyl‑desisopropyl‑tolterodine. The compound possesses a single isopropylamino group and a para‑hydroxymethyl substituent on the phenolic ring, distinguishing it from both the parent drug and the major active metabolite 5‑hydroxymethyl tolterodine (desfesoterodine).

Molecular Formula C19H25NO2
Molecular Weight 299.4 g/mol
CAS No. 480432-16-4
Cat. No. B13424374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac 5-Hydroxymethyl Desisopropyl Tolterodine
CAS480432-16-4
Molecular FormulaC19H25NO2
Molecular Weight299.4 g/mol
Structural Identifiers
SMILESCC(C)NCCC(C1=CC=CC=C1)C2=C(C=CC(=C2)CO)O
InChIInChI=1S/C19H25NO2/c1-14(2)20-11-10-17(16-6-4-3-5-7-16)18-12-15(13-21)8-9-19(18)22/h3-9,12,14,17,20-22H,10-11,13H2,1-2H3
InChIKeyCCZYBOXFQXWQIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

rac 5-Hydroxymethyl Desisopropyl Tolterodine (CAS 480432-16-4): Structure and Pharmacological Class for Procurement Decisions


rac 5-Hydroxymethyl Desisopropyl Tolterodine (CAS 480432-16-4) is a racemic secondary amine metabolite of the muscarinic receptor antagonist tolterodine, formally designated as RS‑5‑HM‑DES‑TOLT or 5‑hydroxymethyl‑desisopropyl‑tolterodine [1]. The compound possesses a single isopropylamino group and a para‑hydroxymethyl substituent on the phenolic ring, distinguishing it from both the parent drug and the major active metabolite 5‑hydroxymethyl tolterodine (desfesoterodine) [1]. It is primarily utilized as a reference standard in analytical method development, pharmacokinetic studies, and impurity profiling of tolterodine formulations [2].

Why In‑Class Tolterodine Metabolites Cannot Replace rac 5‑Hydroxymethyl Desisopropyl Tolterodine


Although tolterodine, 5‑hydroxymethyl tolterodine (desfesoterodine), and desisopropyl tolterodine all act as muscarinic antagonists, their cardiac safety profiles differ substantially. Tolterodine and its racemate produce measurable QTc interval prolongation, a marker of proarrhythmic risk, whereas the combined modification present in rac 5‑hydroxymethyl desisopropyl tolterodine—removal of one isopropyl group together with para‑hydroxymethyl substitution—abolishes this electrophysiological liability while retaining potent antimuscarinic activity [1]. Consequently, substituting an alternative metabolite for this specific compound in safety‑critical assays or reference standard applications may lead to erroneous conclusions about cardiac risk [1].

Quantitative Differentiation of rac 5‑Hydroxymethyl Desisopropyl Tolterodine Against Key Comparators


Absence of QTc Prolongation Versus Tolterodine: Direct Cardiac Safety Comparison

In guinea‑pig electrocardiogram studies, intravenous administration of tolterodine (TOLT) or its racemate (RS‑TOLT) causes statistically significant prolongation of the rate‑corrected QT interval (QTc), indicating inhibition of the delayed rectifier potassium current and a risk of Torsades de Pointes. In contrast, rac 5‑hydroxymethyl desisopropyl tolterodine (RS‑5‑HM‑DES‑TOLT) produced no measurable QTc prolongation at equivalent antimuscarinic doses [1]. This qualitative difference in cardiac electrophysiology provides a distinct safety advantage for applications where hERG‑channel sparing is critical.

Cardiac safety QTc prolongation Muscarinic antagonist

Retention of Potent Antimuscarinic Activity Despite Structural Simplification

The patent explicitly states that the mono‑isopropyl, para‑hydroxymethyl metabolite (RS‑5‑HM‑DES‑TOLT) possesses potent antimuscarinic activity equivalent to that of the parent tolterodine and the major metabolite 5‑hydroxymethyl tolterodine (5‑HM) [1]. While the patent does not provide discrete Ki or IC₅₀ values for this specific compound, the functional data in guinea‑pig bladder strip assays demonstrate concentration‑dependent inhibition of carbachol‑induced contractions, with a potency profile comparable to 5‑HM (which has reported Ki values of 2.0–2.9 nM across M₁–M₅ receptors) [1][2]. The dual modification thus preserves target engagement while eliminating cardiac ion‑channel off‑target activity.

Muscarinic receptor binding Functional antagonism Smooth muscle contraction

Unique Metabolic Pathway Position: Combined N‑Dealkylation and Ring Hydroxylation

Tolterodine undergoes two major Phase I biotransformations: N‑dealkylation to form desisopropyl tolterodine (DES‑TOLT) and para‑methyl hydroxylation to form 5‑hydroxymethyl tolterodine (5‑HM). The compound rac 5‑hydroxymethyl desisopropyl tolterodine represents the product of both pathways, i.e., 5‑HM‑DES‑TOLT, and is therefore a distinct metabolic entity that cannot be simultaneously represented by either DES‑TOLT or 5‑HM alone [1]. This unique position makes it an essential reference material for comprehensive metabolite profiling and for validating analytical methods that must resolve all three species [1].

Drug metabolism Metabolite identification Analytical reference

Defined Racemic Composition for Achiral Analytical Workflows

Unlike the single‑enantiomer (R)‑5‑hydroxymethyl desisopropyl tolterodine, the racemic form (rac) provides a 1:1 mixture of R and S enantiomers, which is particularly valuable for achiral HPLC‑UV or LC‑MS methods where stereochemical separation is not feasible or required [1]. The racemate ensures that method recovery and linearity assessments are not biased by enantiomeric excess, and it serves as a universal reference for quantifying total metabolite exposure in biological matrices . Purity specifications for commercially available lots typically meet or exceed 95% (HPLC) .

Chiral analysis Reference standard Method validation

Recommended Procurement Applications for rac 5‑Hydroxymethyl Desisopropyl Tolterodine


Cardiac Safety Screening Panels Requiring a Muscarinic Antagonist Without hERG Liability

In vitro hERG channel binding assays and in vivo QTc telemetry studies benefit from using rac 5‑hydroxymethyl desisopropyl tolterodine as a muscarinic antagonist control that does not itself prolong the QT interval. This avoids confounding effects when evaluating test compounds for proarrhythmic potential [1].

Simultaneous Quantification of Multiple Tolterodine Metabolites in Pharmacokinetic Studies

Because this compound is the combined N‑dealkylated and ring‑hydroxylated metabolite, it serves as a critical reference standard for LC‑MS/MS methods that must resolve and quantify DES‑TOLT, 5‑HM, and 5‑HM‑DES‑TOLT in a single analytical run [1].

Validation of Achiral Purity Methods for Tolterodine Active Pharmaceutical Ingredient

As a known impurity/metabolite, the racemic form enables analytical laboratories to validate system suitability parameters (resolution, tailing factor, signal‑to‑noise ratio) for impurity E profiling in tolterodine drug substance without requiring chiral columns [2].

Structure‑Activity Relationship Studies on Muscarinic Antagonist Safety Windows

Medicinal chemistry programs investigating the separation of antimuscarinic potency from cardiac ion‑channel activity can use this dual‑modified scaffold as a benchmark, comparing functional bladder‑strip data with QTc data to quantify the therapeutic safety margin [1].

Technical Documentation Hub

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8 linked technical documents
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